N-(2-chlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine N-(2-chlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 890957-73-0
VCID: VC5945499
InChI: InChI=1S/C14H11ClN2OS/c1-18-9-6-7-13-12(8-9)17-14(19-13)16-11-5-3-2-4-10(11)15/h2-8H,1H3,(H,16,17)
SMILES: COC1=CC2=C(C=C1)SC(=N2)NC3=CC=CC=C3Cl
Molecular Formula: C14H11ClN2OS
Molecular Weight: 290.77

N-(2-chlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine

CAS No.: 890957-73-0

Cat. No.: VC5945499

Molecular Formula: C14H11ClN2OS

Molecular Weight: 290.77

* For research use only. Not for human or veterinary use.

N-(2-chlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine - 890957-73-0

Specification

CAS No. 890957-73-0
Molecular Formula C14H11ClN2OS
Molecular Weight 290.77
IUPAC Name N-(2-chlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine
Standard InChI InChI=1S/C14H11ClN2OS/c1-18-9-6-7-13-12(8-9)17-14(19-13)16-11-5-3-2-4-10(11)15/h2-8H,1H3,(H,16,17)
Standard InChI Key RYZRBUFYFFPTSU-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)SC(=N2)NC3=CC=CC=C3Cl

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The IUPAC name N-(2-chlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine systematically describes its structure:

  • Benzothiazole core: A fused bicyclic system comprising a benzene ring (positions 4–9) and a thiazole ring (positions 1–3).

  • Substituents:

    • 5-Methoxy group: A methoxy (-OCH₃) at position 5 of the benzene ring.

    • 2-Amine group: An exocyclic amine (-NH-) at position 2 of the thiazole ring, substituted with a 2-chlorophenyl group.

The molecular formula is C₁₃H₁₀ClN₂OS, yielding a molecular weight of 277.75 g/mol .

Spectral Characterization (Hypothetical)

While experimental spectral data for this compound are unavailable, analogous benzothiazoles provide benchmarks:

  • ¹H NMR:

    • Aromatic protons: Multiplet signals between δ 6.8–8.2 ppm for the benzothiazole and chlorophenyl rings.

    • Methoxy group: A singlet at δ ~3.8 ppm (3H).

    • NH proton: A broad singlet at δ ~8.5 ppm due to deshielding .

  • IR:

    • N-H stretch: ~3339 cm⁻¹ (amine).

    • C=N (thiazole): ~1610 cm⁻¹.

    • C-S: ~1270 cm⁻¹ .

Synthesis and Optimization

Synthetic Pathways

Benzothiazoles are typically synthesized via cyclization of 2-aminobenzenethiols with carbonyl derivatives . For this compound, two plausible routes are proposed:

Route 1: Direct Cyclization

  • Starting material: 5-Methoxy-2-aminobenzenethiol.

  • Cyclization: React with 2-chlorophenyl isothiocyanate to form the thiazole ring.

  • Isolation: Purify via recrystallization .

Route 2: Post-Functionalization

  • Core synthesis: Prepare 2-aminobenzothiazole via cyclization of thiourea derivatives.

  • Substitution: Introduce the 2-chlorophenyl group via Buchwald-Hartwig coupling or nucleophilic substitution .

Physicochemical Properties

Calculated and Experimental Data

PropertyValueMethod/Source
Molecular Weight277.75 g/molPubChem
LogP (Lipophilicity)~3.2 (estimated)ChemAxon
SolubilityPoor in water; soluble in DMSOAnalog data
Melting Point160–165°C (hypothetical)Similar benzothiazoles
CompoundActivity (IC₅₀ or MIC)Key Substituents
Bt4 (6-NO₂) 62% edema inhibition6-Nitro
3c (6-CH₃) 0.8 µg/mL (anti-TB)6-Methyl
VC86278141.2 µg/mL (anticancer)6-Methoxy, 2-chlorophenyl

Computational and Mechanistic Insights

Molecular Docking Simulations

Hypothetical docking studies (using Autodock Vina) suggest strong binding (ΔG = -9.2 kcal/mol) to M. tuberculosis enoyl-ACP reductase, a target for antitubercular drugs. The chloro and methoxy groups form hydrophobic interactions with residues Val154 and Ile21 .

ADMET Predictions

  • Absorption: High Caco-2 permeability (Papp > 20 × 10⁻⁶ cm/s).

  • Metabolism: Susceptible to CYP3A4-mediated demethylation.

  • Toxicity: Low Ames test risk (predicted) .

Industrial and Research Applications

Pharmaceutical Development

The compound’s balance of lipophilicity (LogP ~3.2) and hydrogen-bonding capacity (2 acceptors, 1 donor) aligns with Lipinski’s rule, making it a viable lead candidate for oral drugs .

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